molecular formula C25H28N4O3 B2943794 N-(4-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1115998-97-4

N-(4-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2943794
CAS No.: 1115998-97-4
M. Wt: 432.524
InChI Key: FGOLZZFHHYRVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic small molecule built on a piperidine carboxamide core, a structure recognized for its high relevance in medicinal chemistry and drug discovery. This compound features a 4-ethoxybenzyl group and a 6-phenoxypyrimidine moiety, which are common in molecules targeting enzyme activity. Compounds with this scaffold are frequently investigated as potent inhibitors for various enzymatic targets. Research on analogous structures has shown potential in developing therapies for neurological diseases, with some piperidine carboxamides demonstrating activity as cholinesterase inhibitors for Alzheimer's disease research or as potassium channel activators . Other related compounds are explored for metabolic diseases like type 2 diabetes, acting as potent α-glucosidase inhibitors . The mechanism of action for this specific reagent is likely multifaceted, potentially involving competitive inhibition at enzymatic active sites, a common trait of piperidine-carboxamide-based ligands . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-2-31-21-10-8-19(9-11-21)17-26-25(30)20-12-14-29(15-13-20)23-16-24(28-18-27-23)32-22-6-4-3-5-7-22/h3-11,16,18,20H,2,12-15,17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOLZZFHHYRVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with an ethoxybenzyl group and a phenoxypyrimidine moiety. The structural formula can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2

This structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives of piperidine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

A notable study demonstrated that related benzamide compounds inhibited the growth of human cancer cell lines, including breast and colorectal cancers, through mechanisms involving apoptosis and cell cycle arrest . The specific activity of this compound in these contexts remains to be fully elucidated.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes. Research on similar piperidine derivatives has shown they can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition can lead to decreased cell proliferation in rapidly dividing cells, such as cancer cells .

The proposed mechanism for the biological activity of this compound involves:

  • Binding Affinity : The compound likely binds to specific sites on target enzymes or receptors, altering their activity.
  • Cell Cycle Modulation : By inhibiting key enzymes, the compound may induce cell cycle arrest, leading to apoptosis in cancer cells.
  • Signal Transduction Pathways : It may affect signaling pathways that regulate cell survival and proliferation.

Case Studies

Several studies have explored the biological effects of piperidine derivatives:

StudyFindings
Sivaramkumar et al. (2010)Identified that piperidine derivatives exhibit potent antitumor activity against various cancer lines through apoptosis induction .
Han et al. (2016)Demonstrated that benzamide derivatives could inhibit RET kinase, suggesting a pathway for developing targeted cancer therapies .

In Vitro Studies

In vitro assays have shown that compounds similar to this compound can significantly reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting proliferation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Pyrimidine) Substituents (Benzyl) Molecular Weight Key Features
Target Compound C25H28N4O3 6-phenoxy 4-ethoxy 432.5 Ethoxy group enhances polarity; phenoxy may stabilize π-π interactions.
1-[6-(4-Ethylphenoxy)-...-4-fluorobenzyl... C25H27FN4O2 4-ethylphenoxy 4-fluoro 434.51 Fluorine increases electronegativity; ethyl group raises lipophilicity.
(R)-N-(4-fluorobenzyl)-1-(1-naphthylethyl)... Not provided 1-naphthylethyl 4-fluoro N/A Bulkier naphthyl group may reduce solubility; reported SARS-CoV-2 inhibition.
N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]... C23H21F3N4O2 6-trifluoromethyl 4-phenoxyphenyl N/A Trifluoromethyl enhances metabolic stability; phenoxyphenyl adds steric bulk.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.